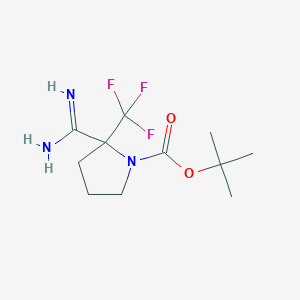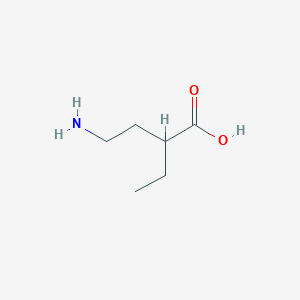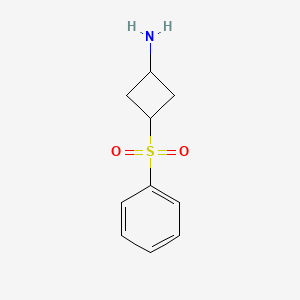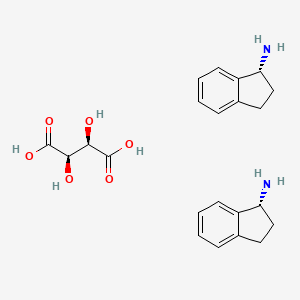
4-Piperidylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PIPERIDIN-4-YL)BUTANOIC ACID is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is utilized in multiple scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PIPERIDIN-4-YL)BUTANOIC ACID typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to produce enantiomerically enriched piperidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes and the use of advanced catalytic systems to ensure high yield and purity. The development of cost-effective and efficient synthetic methods is a key focus in modern organic chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(PIPERIDIN-4-YL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are frequently used.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-(PIPERIDIN-4-YL)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(PIPERIDIN-4-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in NAD biosynthesis, which is crucial for cellular metabolism . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure that serves as a building block for many derivatives.
Piperine: An alkaloid with antioxidant properties found in black pepper.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness: 2-(PIPERIDIN-4-YL)BUTANOIC ACID is unique due to its specific structure that allows for diverse chemical modifications and its significant role in inhibiting NAD biosynthesis. This makes it distinct from other piperidine derivatives that may not have the same range of applications or potency .
Eigenschaften
IUPAC Name |
2-piperidin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8(9(11)12)7-3-5-10-6-4-7/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGNAJYMLCSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)








